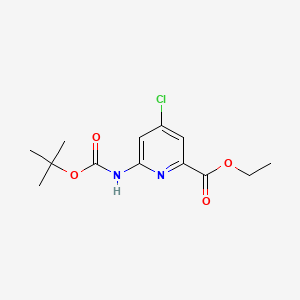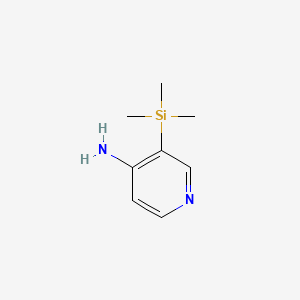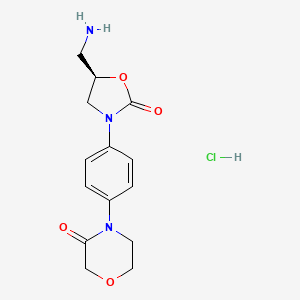
Fluphenazin-S,S-Dioxid
Übersicht
Beschreibung
Fluphenazine S,S-dioxide is a derivative of fluphenazine, a phenothiazine antipsychotic medication Fluphenazine is primarily used in the treatment of chronic psychoses such as schizophrenia
Wissenschaftliche Forschungsanwendungen
Fluphenazine S,S-dioxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of phenothiazines.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Wirkmechanismus
Target of Action
Fluphenazine S,S-dioxide primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
Fluphenazine S,S-dioxide acts as an antagonist to the dopaminergic D1 and D2 receptors . It blocks these postsynaptic receptors, thereby inhibiting the action of dopamine, a neurotransmitter that plays a significant role in the functioning of the central nervous system . This blockage depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by Fluphenazine S,S-dioxide is the dopaminergic pathway . By blocking the D1 and D2 receptors, Fluphenazine S,S-dioxide disrupts the normal functioning of this pathway, leading to various downstream effects such as altered basal metabolism, body temperature, wakefulness, and vasomotor tone .
Pharmacokinetics
The pharmacokinetics of Fluphenazine S,S-dioxide, like other phenothiazines, involves absorption, distribution, metabolism, and excretion (ADME). For the related compound Fluphenazine, the bioavailability is reported to be low when administered orally . The metabolism of Fluphenazine is unclear , and it is excreted via urine and feces .
Result of Action
The molecular and cellular effects of Fluphenazine S,S-dioxide’s action primarily involve the disruption of normal dopaminergic signaling in the brain . This disruption can lead to a variety of effects, depending on the specific brain regions involved. For instance, in the treatment of psychotic disorders, the blockage of D2 receptors in the mesolimbic pathway can help reduce positive symptoms such as hallucinations and delusions .
Biochemische Analyse
Biochemical Properties
Fluphenazine S,S-dioxide, like its parent compound Fluphenazine, is believed to interact with dopaminergic D1 and D2 receptors in the brain . It blocks these postsynaptic mesolimbic receptors, depressing the release of hypothalamic and hypophyseal hormones . This interaction affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Cellular Effects
Fluphenazine S,S-dioxide’s effects on cells are likely similar to those of Fluphenazine. It is known to affect various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Fluphenazine S,S-dioxide is not entirely clear but is believed to be related to its ability to block dopamine receptors . This blocking action depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system .
Temporal Effects in Laboratory Settings
It is known that Fluphenazine and its metabolites were detected in tissues at higher levels than in plasma, and the levels increased with dose .
Dosage Effects in Animal Models
In animal models, the effects of Fluphenazine S,S-dioxide are likely to vary with different dosages. For instance, horses seem to be more sensitive to Fluphenazine on a milligram per kilogram basis and generally require a smaller dose per body weight than do humans .
Metabolic Pathways
Fluphenazine is known to interact with the cytochrome P450 pathways .
Transport and Distribution
It is known that Fluphenazine and its metabolites were detected in tissues at higher levels than in plasma, and the levels increased with dose .
Subcellular Localization
Given its biochemical properties and interactions, it is likely to be found in areas of the cell where its target receptors, the dopaminergic D1 and D2 receptors, are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluphenazine S,S-dioxide typically involves the oxidation of fluphenazine. One common method is the use of Rozen’s reagent (HOF·CH3CN), which selectively oxidizes the sulfur atoms in the phenothiazine ring to form the S,S-dioxide derivative . The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the compound.
Industrial Production Methods
Industrial production of Fluphenazine S,S-dioxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Fluphenazine S,S-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the S,S-dioxide to the parent fluphenazine compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Rozen’s reagent and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Fluphenazine.
Substitution: Various substituted phenothiazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluphenazine: The parent compound, used primarily as an antipsychotic medication.
Chlorpromazine: Another phenothiazine antipsychotic with similar uses but different side effect profiles.
Perphenazine: A phenothiazine antipsychotic with similar potency and applications.
Uniqueness
Fluphenazine S,S-dioxide is unique due to its specific oxidation state, which imparts different chemical and biological properties compared to its parent compound and other phenothiazines
Eigenschaften
IUPAC Name |
2-[4-[3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)32(21,30)31)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRRWTIXBRORSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123531 | |
| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-79-5 | |
| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluphenazine S,S-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPHENAZINE S,S-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6267DR81T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)





![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
